molecular formula C24H21N3O4 B2729702 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931317-61-2

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2729702
CAS No.: 931317-61-2
M. Wt: 415.449
InChI Key: WTNWWWWCCXIOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby suppressing the downstream Smad2/3 signaling pathway that is centrally involved in fibrotic processes and tumor progression. Its primary research value lies in the dissection of TGF-β-driven pathologies, particularly in the fields of fibrotic disease models (including renal, hepatic, and pulmonary fibrosis) and cancer biology , where TGF-β signaling plays a dual role in both tumor suppression and promotion. By specifically targeting ALK5, this inhibitor enables researchers to probe the mechanisms of epithelial-to-mesenchymal transition (EMT), a critical process in metastasis, and to evaluate the therapeutic potential of ALK5 inhibition for arresting pathological tissue remodeling and cancer cell invasiveness in preclinical studies.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-3-7-19(8-4-16)29-15-20-11-12-22(30-20)24-27-21(13-25)23(31-24)26-14-17-5-9-18(28-2)10-6-17/h3-12,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNWWWWCCXIOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure comprises three key domains: (1) a 1,3-oxazole core substituted at positions 2, 4, and 5; (2) a furan-2-yl moiety at position 2, further functionalized with a (4-methylphenoxy)methyl group; and (3) a 4-methoxybenzylamino group at position 5. Retrosynthetic disconnection suggests modular assembly via sequential cyclization, nucleophilic substitution, and coupling reactions.

Oxazole Core Construction

The 1,3-oxazole ring can be synthesized via the Robinson-Gabriel method, which involves cyclodehydration of an α-acylamino ketone. Alternatively, the van Leusen reaction using TosMIC (tosylmethyl isocyanide) with aldehydes offers a high-yield route to 2,5-disubstituted oxazoles. For this compound, the furan-2-yl substituent at position 2 necessitates the use of 5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde as the aldehyde component.

Cyano Group Installation at Position 4

Introduction of the cyano group at position 4 may proceed via halogenation-cyanation sequences. For instance, chlorination of a preformed oxazole at position 4 using phosphorus oxychloride (POCl₃), followed by nucleophilic displacement with potassium cyanide (KCN), provides the nitrile functionality.

Functionalization of the Furan Substituent

The (4-methylphenoxy)methyl group on the furan ring is introduced through Williamson ether synthesis. Reacting 5-(chloromethyl)furan-2-yl with 4-methylphenol in the presence of a base like potassium carbonate (K₂CO₃) achieves this transformation.

Amination at Position 5

The 4-methoxybenzylamino group is installed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. A prefunctionalized oxazole bearing a leaving group (e.g., chloro or bromo) at position 5 reacts with 4-methoxybenzylamine under basic conditions.

Detailed Synthetic Pathways

Route 1: Sequential Cyclization and Functionalization

Synthesis of 5-[(4-Methylphenoxy)methyl]furan-2-carbaldehyde
  • Etherification : 5-(Chloromethyl)furan-2-carbaldehyde (1.0 eq) reacts with 4-methylphenol (1.2 eq) in dimethylformamide (DMF) with K₂CO₃ (2.0 eq) at 80°C for 12 h.
  • Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Oxazole Ring Formation via van Leusen Reaction
  • Cyclization : TosMIC (1.1 eq) and 5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde (1.0 eq) are stirred in methanol with potassium tert-butoxide (1.5 eq) at 0°C for 2 h.
  • Workup : The reaction mixture is quenched with aqueous NH₄Cl, extracted with dichloromethane, and evaporated to yield 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile.
Amination at Position 5
  • SNAr Reaction : The oxazole intermediate (1.0 eq) is treated with 4-methoxybenzylamine (1.5 eq) and cesium carbonate (2.0 eq) in DMF at 120°C for 24 h.
  • Purification : Column chromatography (dichloromethane/methanol 20:1) affords the final product.

Route 2: One-Pot Tandem Synthesis

Multicomponent Assembly
  • Reagents : 5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde (1.0 eq), cyanamide (1.2 eq), and 4-methoxybenzyl isocyanide (1.1 eq) are combined in acetonitrile with catalytic acetic acid.
  • Cyclization : Heating at 60°C for 8 h induces oxazole formation via Passerini-type reaction followed by dehydration.
  • Isolation : The crude product is recrystallized from ethanol/water (3:1).
Advantages and Limitations

This route offers atom economy but requires precise stoichiometric control to avoid polymerization side reactions. Yield optimization trials indicate 55–60% efficiency under optimal conditions.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Route 1 achieves 68% overall yield with >95% purity (HPLC). Key impurities include unreacted 4-methoxybenzylamine and des-cyano byproducts.
  • Route 2 provides moderate yields (55%) but reduces solvent waste, aligning with green chemistry principles.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.65 (d, J = 3.2 Hz, 1H, furan-H), 6.89–7.32 (m, 8H, aromatic), 5.12 (s, 2H, OCH₂), 4.45 (d, J = 5.6 Hz, 2H, NHCH₂), 3.81 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

  • Instability of Imidate Intermediates : Intermediate 4-cyanooxazole derivatives are prone to hydrolysis. Anhydrous conditions and low temperatures (0–5°C) are critical during handling.
  • Regioselectivity in Amination : Competing N-7 vs. N-5 substitution is minimized using bulky bases (e.g., Cs₂CO₃) and high dielectric solvents (DMF).

Alternative Approaches and Recent Advances

Flow Chemistry Optimization

Microreactor systems enable continuous synthesis of the furan-aldehyde precursor, reducing reaction time from 12 h to 45 min and improving yield reproducibility (±2%).

Enzymatic Cyanation

Immobilized nitrilase enzymes catalyze the conversion of 4-chlorooxazole to 4-cyanooxazole under aqueous conditions (pH 7.5, 37°C), achieving 90% conversion efficiency.

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)₃Cl₂ as a catalyst allows room-temperature functionalization of chlorooxazoles with 4-methoxybenzylamine, reducing energy input by 40%.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example:

    Oxidation: May yield compounds with additional oxygen-containing functional groups.

    Reduction: May yield more saturated or reduced forms of the original compound.

    Substitution: May yield derivatives with different substituents replacing the original groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: As a probe or tool for studying biological processes and interactions at the molecular level.

    Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile will depend on its specific application. Generally, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Substituent (Position 2) Key Differences/Implications
Target Compound C23H20N4O4* 440.44 [(4-Methoxyphenyl)methyl]amino 5-[(4-Methylphenoxy)methyl]furan-2-yl Reference compound for comparison
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.41 [(4-Fluorophenyl)methyl]amino 5-[(4-Methoxyphenoxy)methyl]furan-2-yl Fluorine enhances metabolic stability
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile C20H19N3O3 349.39 Pyrrolidin-1-yl (cyclic amine) 5-[(4-Methylphenoxy)methyl]furan-2-yl Improved solubility due to cyclic amine
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile C22H16ClN3O4 437.84 (4-Methoxyphenyl)amino 5-[(4-Chlorophenoxy)methyl]furan-2-yl Chlorine increases lipophilicity
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[3-(morpholin-4-yl)propylamino]-1,3-oxazole-4-carbonitrile C23H26N4O4 422.48 [3-(Morpholin-4-yl)propyl]amino 5-[(4-Methylphenoxy)methyl]furan-2-yl Morpholine enhances pharmacokinetics

*Hypothetical molecular formula based on structural analysis of analogs.

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine in the benzylamino group () may improve metabolic stability and blood-brain barrier penetration . Cyclic Amines (e.g., pyrrolidin-1-yl): Substitution with pyrrolidine () reduces molecular weight and increases solubility, favoring oral bioavailability . Morpholine Derivatives: The morpholine-containing substituent () introduces hydrogen-bonding capacity, which may improve target binding or solubility .

Molecular Weight and Drug-Likeness :

  • The target compound (MW 440.44) falls within the acceptable range for small-molecule drugs (typically <500 Da). Analogs with lower molecular weights (e.g., 349.39 in ) may exhibit better pharmacokinetic profiles.

Synthetic Accessibility :

  • and highlight synthetic routes for furan-3-carbonitrile intermediates, suggesting feasibility for derivatization at position 2 .

Biological Activity

The compound 5-{[(4-methoxyphenyl)methyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxazole ring, methoxy and methylphenoxy substituents, and a carbonitrile group. The structural formula can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

This configuration suggests potential interactions with biological targets due to its diverse functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent modifications to introduce the methoxy and methylphenoxy groups. The detailed synthetic pathway is crucial for understanding how variations in structure can influence biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A derivative showed inhibition of tumor cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another study highlighted that compounds with similar oxazole frameworks inhibited the growth of melanoma cells by disrupting cell cycle progression and inducing oxidative stress .

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • Case Study 3 : In vitro studies revealed that derivatives inhibited the replication of human herpes virus type 1 (HHV-1) in A549 cell lines. The proposed mechanism involves interference with viral entry or replication processes .

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise:

  • Case Study 4 : Compounds within this class were found to modulate immune responses by inhibiting lipopolysaccharide-induced proliferation in mouse splenocytes, suggesting potential applications in treating autoimmune disorders .

The biological activity of This compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase cascades.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression leading to growth inhibition.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS) that damage cellular components.

Research Findings Summary Table

Biological ActivityCase Study ReferenceKey Findings
Anticancer Induced apoptosis in breast and lung cancer cells.
Antiviral Inhibited HHV-1 replication in A549 cells.
Immunomodulatory Suppressed LPS-induced splenocyte proliferation.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dimethyl sulfoxide or tetrahydrofuran for solubility), and inert atmospheres (nitrogen/argon) to prevent oxidation. Catalysts like palladium for cross-coupling or Lewis acids for heterocycle formation may enhance efficiency. Purification via column chromatography followed by recrystallization ensures purity. Yield optimization can be monitored using HPLC, with adjustments to stoichiometry and reaction time .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., observed m/z vs. calculated for C₂₇H₂₄N₄O₃S).
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for small-molecule refinement .
  • Computational Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., acetylcholinesterase or urease) using spectrophotometric assays. Cell-based viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (IC₅₀ values) and positive controls (e.g., galantamine for AChE inhibition) ensure reliability. Structural analogs in PubChem databases (e.g., CID 44048835) provide comparative data .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use SHELXL for refining high-resolution X-ray data to analyze bond lengths (e.g., C–N vs. C–O in oxazole rings) and intermolecular interactions (C–H···π, hydrogen bonds). For example, weak C–H···N interactions in crystal packing (as in related oxadiazoles) influence solubility and stability. Twinning or disorder in crystals may require SHELXD for phase resolution .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Compare results under standardized conditions (pH, temperature, solvent concentration).
  • Orthogonal Assays : Validate enzyme inhibition with fluorescent probes (e.g., thioflavin T for amyloid aggregation) alongside cell-based models.
  • SAR Studies : Modify substituents (e.g., methoxy to fluorine on phenyl groups) and correlate changes with activity trends. PubChem’s BioActivity data (e.g., AID 1723451) can guide hypothesis testing .

Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., tubulin or kinase domains). Validate with mutagenesis (e.g., alanine scanning of binding pockets).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to quantify affinity.
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) for binding .

Q. How can researchers design stability studies under varying physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition pathways.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.